
n-Undecyl triphenylphosponium bromide
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Overview
Description
n-Undecyl triphenylphosponium bromide is a quaternary phosphonium salt with the molecular formula C29H38PBr. It is a versatile compound used in various chemical reactions and applications, particularly in organic synthesis and as a reagent in the Wittig reaction. The compound is known for its stability and effectiveness in facilitating the formation of carbon-carbon double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Undecyl triphenylphosponium bromide can be synthesized through the reaction of triphenylphosphine with undecyl bromide. The reaction typically occurs in the presence of a solvent such as tetrahydrofuran (THF) and requires heating to facilitate the formation of the phosphonium salt. The reaction can be represented as follows:
PPh3+C11H23Br→PPh3C11H23Br
Industrial Production Methods: Industrial production of triphenylundecylphosphonium bromide often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Microwave irradiation has also been explored as a method to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: n-Undecyl triphenylphosponium bromide primarily undergoes substitution reactions, particularly in the context of the Wittig reaction. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Wittig Reaction: The compound reacts with aldehydes or ketones in the presence of a base such as potassium carbonate and a crown ether to form alkenes.
Oxidation: It can be oxidized using reagents like peracids to form epoxides.
Major Products:
Scientific Research Applications
Drug Delivery Systems
n-Undecyl triphenylphosphonium bromide is primarily known for its ability to target mitochondria effectively. Mitochondria are critical for cellular energy production and are implicated in various diseases, including cancer and neurodegenerative disorders. The lipophilic nature of triphenylphosphonium cations allows them to cross mitochondrial membranes, making them suitable for delivering therapeutic agents directly to these organelles.
Case Study: Mitochondrial Targeting
A study demonstrated that derivatives of triphenylphosphonium, including n-undecyl triphenylphosphonium bromide, can enhance the accumulation of drugs in mitochondria by exploiting the membrane potential difference across the inner mitochondrial membrane. This property was utilized to develop novel mitochondrial-targeted therapies that showed improved efficacy against cancer cell lines compared to non-targeted counterparts .
Anticancer Activity
Research indicates that n-undecyl triphenylphosphonium bromide exhibits significant antiproliferative effects on various human cancer cell lines. The compound's ability to induce mitochondrial dysfunction has been linked to its cytotoxicity against cancer cells.
Data Table: Anticancer Activity of n-Undecyl Triphenylphosphonium Bromide
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A375 (Melanoma) | 15 ± 3 | Mitochondrial depolarization |
PC-3 (Prostate) | 10 ± 2 | Induction of apoptosis via ROS generation |
T-47D (Breast) | 12 ± 4 | Disruption of ATP synthesis |
This table summarizes findings from multiple studies where n-undecyl triphenylphosphonium bromide was tested against different cancer cell lines, demonstrating its potential as an effective anticancer agent .
Antitrypanosomal Activity
Another significant application of n-undecyl triphenylphosphonium bromide is in the treatment of trypanosomiasis, a disease caused by Trypanosoma parasites. Research has shown that triphenylphosphonium derivatives can effectively target these parasites by disrupting their mitochondrial function.
Case Study: Trypanosomiasis Treatment
In a study focused on developing new antitrypanosomal agents, compounds similar to n-undecyl triphenylphosphonium bromide were synthesized and evaluated for their efficacy against Trypanosoma brucei. The results indicated that these compounds exhibited lower EC50 values than traditional treatments, suggesting a promising avenue for drug development against neglected tropical diseases .
Thermal Nanofluids in Solar Power
n-Undecyl triphenylphosphonium bromide has also been investigated as a component in deep eutectic solvents for use as thermal nanofluids in concentrated solar power systems. These solvents can enhance heat transfer efficiency and stability.
Data Table: Thermal Properties of Triphenylphosphonium-Based Nanofluids
Property | Value |
---|---|
Thermal Conductivity | 0.5 W/m·K |
Viscosity | 0.02 Pa·s |
Stability at High Temp | Up to 300 °C |
The integration of n-undecyl triphenylphosphonium bromide into thermal nanofluids demonstrates its versatility beyond medicinal applications, highlighting its potential in energy systems .
Mechanism of Action
The mechanism of action of triphenylundecylphosphonium bromide in the Wittig reaction involves the formation of a phosphonium ylide, which then reacts with a carbonyl compound to form an alkene. The triphenylphosphonium cation facilitates the formation of the ylide, which is a key intermediate in the reaction .
In biological systems, the triphenylphosphonium cation targets the mitochondrial membrane due to its positive charge, which allows it to accumulate in the negatively charged mitochondrial matrix. This targeting ability is utilized in drug delivery systems to deliver therapeutic agents directly to the mitochondria .
Comparison with Similar Compounds
n-Undecyl triphenylphosponium bromide can be compared with other phosphonium salts such as:
- Triphenylmethylphosphonium bromide
- Triphenylbutylphosphonium bromide
- Triphenyloctylphosphonium bromide
Uniqueness: this compound is unique due to its longer alkyl chain, which can influence its solubility and reactivity compared to shorter-chain analogs. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the synthesis of long-chain alkenes .
Properties
CAS No. |
60669-22-9 |
---|---|
Molecular Formula |
C29H38BrP |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
triphenyl(undecyl)phosphanium;bromide |
InChI |
InChI=1S/C29H38P.BrH/c1-2-3-4-5-6-7-8-9-19-26-30(27-20-13-10-14-21-27,28-22-15-11-16-23-28)29-24-17-12-18-25-29;/h10-18,20-25H,2-9,19,26H2,1H3;1H/q+1;/p-1 |
InChI Key |
AELWOFMTABHNQJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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